N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-5-10(17)14-12-16-15-11(18-12)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDHQUFUGPERFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with butyric anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide
A series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (e.g., compounds 6a–o ) were synthesized and evaluated for antimicrobial activity (). Key differences include:
- Substituent Position : The chlorophenyl group in these derivatives is at position 4 (vs. 2 in the target compound), altering steric and electronic interactions with biological targets.
- Functional Groups : The sulfanyl (-S-) and acetamide (-CO-NH-) moieties in these derivatives contrast with the butanamide (-CO-NH-(CH₂)₃CH₃) chain in the target compound.
- Bioactivity : Compounds 6f and 6o exhibited potent antimicrobial activity against bacterial and fungal strains, with lower toxicity profiles compared to the reference drug ciprofloxacin .
Table 1: Structural and Bioactive Comparison
Thiadiazole Analog: N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
This compound (CAS: 329227-44-3, ) replaces the oxadiazole ring with a 1,3,4-thiadiazole core and introduces a 4-chlorobenzyl group and 2-methylphenoxy side chain. Key distinctions:
- Heterocycle Core : Thiadiazole’s sulfur atom (vs. oxygen in oxadiazole) increases lipophilicity (XLogP3: 4.8) and may enhance membrane permeability.
Chloroacetamide Derivative: 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
This derivative (CAS: 873790-29-5, ) shares the 2-chlorophenyl-oxadiazole core but incorporates a chloroacetamide group and isopropyl substitution. Notable features:
Key Findings and Implications
- Substituent Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 4-chlorophenyl derivatives, affecting target binding .
- Functional Groups : Sulfanyl and acetamide groups enhance antimicrobial activity but may increase cytotoxicity, whereas butanamide chains prioritize metabolic stability .
- Heterocycle Choice : Thiadiazole analogs () exhibit higher lipophilicity but require careful toxicity profiling due to sulfur’s metabolic pathways .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 90147-10-7
- Molecular Formula : C₁₂H₁₁ClN₄O₂
- Molecular Weight : 300.141 g/mol
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 3.997 |
| PSA | 71.51 |
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The exact mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant effects of similar oxadiazole derivatives. In animal models, compounds with structural similarities exhibited protective effects against seizures in various tests (e.g., MES and 6 Hz tests). These compounds may act by modulating voltage-gated sodium and calcium channels, which are crucial in neuronal excitability.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play significant roles in inflammatory responses.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various oxadiazole derivatives, including this compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Anticancer Mechanism Exploration : In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and mitochondrial pathway involvement.
- Anticonvulsant Activity Assessment : An investigation into the anticonvulsant activity revealed that this compound provided significant protection against seizures in the MES model at doses of 50 mg/kg and above, demonstrating a dose-dependent response.
Q & A
Q. Basic
Q. Advanced
- DFT Calculations : Predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential (MESP) for reactivity analysis .
- X-ray Crystallography : Resolves dihedral angles between oxadiazole and chlorophenyl rings (e.g., 15.8° in related structures) .
How can researchers resolve contradictions in reported biological activity data?
Q. Methodological Approach
- Standardized assays : Use consistent protocols (e.g., microdilution for antimicrobial tests; LOX inhibition at pH 7.4) .
- Purity validation : HPLC (>98% purity) minimizes batch variability .
- Negative controls : Compare with structurally similar inactive analogs (e.g., non-chlorinated derivatives) .
What advanced computational models are used to predict the compound’s pharmacokinetic properties?
- Molecular Docking : Identifies binding modes with targets like LOX (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : SWISSADME analysis shows moderate bioavailability (TPSA: 78 Ų; logP: 2.9) .
- MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories .
Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Substituent | IC₅₀ (LOX Inhibition) | MIC (Antimicrobial) | Ref. |
|---|---|---|---|---|
| N-[5-(2-chlorophenyl)-... | 2-Cl | 12.3 µM | 4 µg/mL | |
| N-[5-(2-methoxyphenyl)-... | 2-OCH₃ | 28.7 µM | 16 µg/mL | |
| N-[5-(4-nitrophenyl)-... | 4-NO₂ | 8.9 µM | 32 µg/mL |
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
